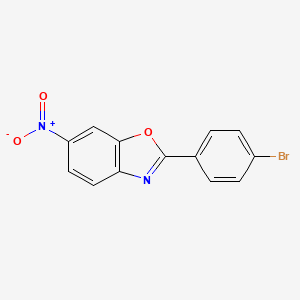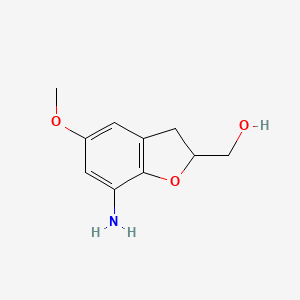
Ethyl 2-(cyclopropylmethylamino)-2-pyridin-3-ylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(cyclopropylmethylamino)-2-pyridin-3-ylacetate is an organic compound that belongs to the class of esters It features a pyridine ring substituted at the 3-position with an ethyl 2-(cyclopropylmethylamino) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(cyclopropylmethylamino)-2-pyridin-3-ylacetate typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 3-pyridinecarboxylic acid, is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 3-pyridinecarboxylate.
Amination: The ethyl 3-pyridinecarboxylate is then reacted with cyclopropylmethylamine under basic conditions to form the desired product. This step often requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(cyclopropylmethylamino)-2-pyridin-3-ylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2- and 4-positions, using reagents like sodium amide or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium amide in liquid ammonia or organolithium reagents in anhydrous ether.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(cyclopropylmethylamino)-2-pyridin-3-ylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism by which Ethyl 2-(cyclopropylmethylamino)-2-pyridin-3-ylacetate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amine, which can then interact with various enzymes or receptors in biological systems. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(methylamino)-2-pyridin-3-ylacetate: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
Ethyl 2-(ethylamino)-2-pyridin-3-ylacetate: Contains an ethyl group instead of a cyclopropylmethyl group.
Ethyl 2-(cyclopropylamino)-2-pyridin-3-ylacetate: Similar but lacks the methyl group on the cyclopropyl ring.
Uniqueness
Ethyl 2-(cyclopropylmethylamino)-2-pyridin-3-ylacetate is unique due to the presence of the cyclopropylmethyl group, which can impart different steric and electronic properties compared to its analogs. This can influence its reactivity and interaction with biological targets, making it a compound of interest for further study.
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
ethyl 2-(cyclopropylmethylamino)-2-pyridin-3-ylacetate |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)12(15-8-10-5-6-10)11-4-3-7-14-9-11/h3-4,7,9-10,12,15H,2,5-6,8H2,1H3 |
InChI-Schlüssel |
ULNOJWXUPROXEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CN=CC=C1)NCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]Pentanoic acid](/img/structure/B13871818.png)


![[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid](/img/structure/B13871835.png)
![4-amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one](/img/structure/B13871841.png)



![N-[(4-aminophenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B13871851.png)
![5-O-tert-butyl 1-O-ethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate](/img/structure/B13871857.png)



![3-[4-(2-Bromoacetyl)phenyl]propyl acetate](/img/structure/B13871886.png)
